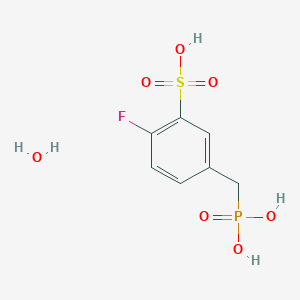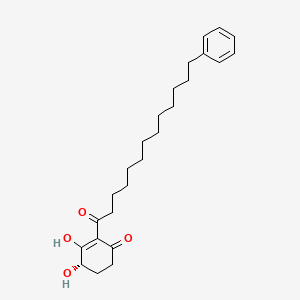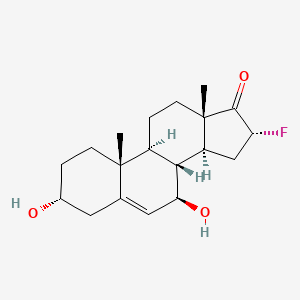
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- is a chiral organic compound with the molecular formula C10H12O2. This compound is characterized by the presence of a phenyl group attached to the first carbon and hydroxyl groups on the first and second carbons of a butene chain. The (1S,2S) configuration indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of 1-phenyl-1,3-butadiene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) as the oxidizing agent in the presence of a chiral ligand to ensure the desired stereochemistry. The reaction conditions often include a solvent such as tert-butyl alcohol and a co-oxidant like N-methylmorpholine N-oxide (NMO) to facilitate the dihydroxylation process.
Industrial Production Methods
Industrial production of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- may involve continuous flow processes to enhance efficiency and yield. For example, a biobased continuous flow strategy can be employed, where erythritol undergoes deoxydehydration (DODH) to produce 3-butene-1,2-diol, which is then further functionalized to introduce the phenyl group and achieve the desired stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of phenylbutane-1,2-dione.
Reduction: Formation of 1-phenylbutane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butene-1,2-diol: Lacks the phenyl group, resulting in different reactivity and applications.
1-Phenyl-1,2-ethanediol: Similar structure but lacks the double bond, affecting its chemical behavior.
1-Phenyl-1,3-butadiene: Precursor in the synthesis but lacks hydroxyl groups.
Uniqueness
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- is unique due to its specific stereochemistry and the presence of both a phenyl group and hydroxyl groups. This combination imparts distinct reactivity and interactions, making it valuable in asymmetric synthesis and as a chiral building block in various applications .
Eigenschaften
CAS-Nummer |
202589-95-5 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(1S,2S)-1-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7,9-12H,1H2/t9-,10-/m0/s1 |
InChI-Schlüssel |
WIVMOHUVHFHFLN-UWVGGRQHSA-N |
Isomerische SMILES |
C=C[C@@H]([C@H](C1=CC=CC=C1)O)O |
Kanonische SMILES |
C=CC(C(C1=CC=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)









![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)

![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)

